{thieno[3,2-b]pyridin-2-yl}methanol
Description
Overview of Thienopyridine Heterocycles in Contemporary Chemical Research
Thienopyridine analogues exist in six different isomeric forms, with thieno[2,3-b]pyridines and thieno[3,2-b]pyridines being the most extensively studied. researchgate.net These compounds have garnered significant attention in medicinal chemistry due to their diverse pharmacological potential, including anti-inflammatory, antimicrobial, antiviral, and antitumor activities. researchgate.netresearchgate.net The thieno[3,2-b]pyridine (B153574) scaffold, in particular, has been identified as an attractive framework for developing highly selective inhibitors of protein kinases, which are crucial regulators of various biological processes. nih.gov
Significance of Fused Thiophene-Pyridine Systems in Synthetic and Applied Chemistry
The fusion of thiophene (B33073) and pyridine (B92270) rings creates a unique electronic and structural environment, influencing the molecule's chemical reactivity and biological interactions. Thieno[3,2-b]pyridine derivatives have been explored for their potential as kinase inhibitors and G-protein coupled receptor modulators. ontosight.ai The ability to introduce various substituents onto the core structure allows for the fine-tuning of their properties, making them versatile building blocks in the synthesis of complex molecules with potential therapeutic applications. ontosight.ai
Structural Context of {thieno[3,2-b]pyridin-2-yl}methanol within the Thieno[3,2-b]pyridine Isomer Family
The thieno[3,2-b]pyridine system is one of six possible isomers formed by the fusion of a thiophene and a pyridine ring. researchgate.net The specific compound, this compound, features a hydroxymethyl group (-CH₂OH) at the 2-position of the thieno[3,2-b]pyridine core. This seemingly simple substitution can significantly impact the molecule's properties and potential applications. For instance, in the related thieno[2,3-b]pyridine (B153569) series, the presence of a methylene-hydroxyl group at the C-5 position has been shown to enhance anti-proliferative activity. mdpi.com
Table 1: Isomers of Thienopyridine
| Isomer Name |
| thieno[2,3-b]pyridine |
| thieno[3,2-b]pyridine |
| thieno[2,3-c]pyridine (B153571) |
| thieno[3,2-c]pyridine (B143518) |
| thieno[3,4-b]pyridine |
| thieno[3,4-c]pyridine |
This table is based on the six isomeric thienopyridine structures mentioned in the literature. researchgate.net
Research Scope and Potential Directions for this compound Studies
While much of the research has focused on the broader thieno[3,2-b]pyridine scaffold, the specific derivative this compound presents several avenues for further investigation. Its synthesis and reactivity are of fundamental interest to organic chemists. A known synthetic route involves the condensation of 3-aminothiophene salts with ethoxymethylene derivatives, followed by cyclization. abertay.ac.uk
Future research could explore the catalytic activity of metal complexes incorporating this ligand, its utility as a building block for more complex molecules, and a more in-depth evaluation of its biological properties. The hydroxymethyl group offers a site for further functionalization, potentially leading to the discovery of novel compounds with enhanced or entirely new activities.
Table 2: Chemical and Physical Properties of Thieno[3,2-b]pyridine
| Property | Value | Source |
| Molecular Formula | C₇H₅NS | nih.gov |
| InChI Key | DBDCNCCRPKTRSD-UHFFFAOYSA-N | hmdb.ca |
| logP | 2.1 | hmdb.ca |
| pKa (Strongest Basic) | 3.4 | hmdb.ca |
| Polar Surface Area | 12.89 Ų | hmdb.ca |
This data pertains to the parent thieno[3,2-b]pyridine scaffold.
Properties
CAS No. |
94191-19-2 |
|---|---|
Molecular Formula |
C8H7NOS |
Molecular Weight |
165.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Thieno 3,2 B Pyridin 2 Yl Methanol and Its Core Structure
Strategies for the Construction of the Thieno[3,2-b]pyridine (B153574) Ring System
The assembly of the thieno[3,2-b]pyridine nucleus can be achieved through various synthetic strategies, each offering distinct advantages in terms of precursor availability, regioselectivity, and substrate scope. Key approaches include intramolecular cyclization reactions, palladium-catalyzed cross-coupling, and multicomponent reactions.
Intramolecular Cyclization Reactions
Intramolecular cyclization represents a powerful strategy for the formation of the thieno[3,2-b]pyridine skeleton, often proceeding with high efficiency due to the proximity of the reacting functional groups. A common approach involves the cyclization of appropriately substituted pyridine (B92270) precursors. For instance, the reaction of 3-cyanopyridine-2(1H)-thiones with α-haloacetanilides can initiate a Thorpe–Ziegler cascade reaction, leading to the formation of 3-aminothieno[2,3-b]pyridines. While this yields the isomeric thieno[2,3-b]pyridine (B153569) system, similar principles can be adapted to access the desired [3,2-b] framework by carefully designing the starting pyridine derivative. sciforum.net
Another notable intramolecular cyclization strategy involves the reaction of 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles with α-halogen compounds in the presence of a base like sodium alkoxide. This method affords thieno[2,3-b]pyridine derivatives in excellent yields and short reaction times, demonstrating the utility of cyclization from mercaptopyridine precursors. researchgate.net
Palladium-Catalyzed Cross-Coupling Approaches
Palladium-catalyzed cross-coupling reactions have emerged as a versatile and highly effective tool for the construction and functionalization of the thieno[3,2-b]pyridine ring system. These methods offer a high degree of control over the introduction of various substituents.
A prominent example is the Suzuki-Miyaura cross-coupling reaction. The synthesis of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates has been successfully achieved by coupling methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate with a range of (hetero)aryl pinacol (B44631) boranes, trifluoroborate salts, or boronic acids. acs.org This approach allows for the introduction of diverse aryl and heteroaryl groups at the 3-position of the thieno[3,2-b]pyridine core with moderate to excellent yields. Similarly, 3-bromo-2-phenylthieno[3,2-b]pyridine (B11825556) can be coupled with (hetero)arylboronic acids to afford 3-(hetero)aryl-2-phenylthieno[3,2-b]pyridines. researchgate.net
Direct C-H arylation, another powerful palladium-catalyzed method, has also been explored for the functionalization of the thieno[3,2-b]pyridine scaffold. While studies have shown successful C-H arylation at the C3 position of 2-phenylthieno[3,2-b]pyridine, the optimization of conditions for selective functionalization at various positions remains an active area of research. semanticscholar.org The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and regioselectivity in these transformations. snnu.edu.cnmdpi.com
| Coupling Partners | Catalyst/Ligand | Base/Solvent | Product | Yield |
| Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate & Arylboronic acid | PdCl₂(dppf)·CH₂Cl₂ | K₂CO₃ / Dioxane/H₂O | Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate | 66-84% |
| 3-Bromo-2-phenylthieno[3,2-b]pyridine & Heteroarylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene/EtOH/H₂O | 3-(Hetero)aryl-2-phenylthieno[3,2-b]pyridine | Moderate to Excellent |
| 2-Phenylthieno[3,2-b]pyridine & Aryl bromide | Pd(OAc)₂ / P(tBu)₃ | K₂CO₃ / Toluene | 3-Aryl-2-phenylthieno[3,2-b]pyridine (via C-H activation) | Moderate |
Multicomponent Reaction Pathways to the Thienopyridine Nucleus
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems like thieno[3,2-b]pyridines in a single step from three or more starting materials. These reactions are particularly valuable for generating libraries of compounds for biological screening.
While specific MCRs leading directly to the {thieno[3,2-b]pyridin-2-yl}methanol are not extensively documented, the general strategy has been applied to the synthesis of related thienopyridine scaffolds. For instance, a one-pot, three-component reaction of an aldehyde, an active methylene (B1212753) nitrile, and a sulfur source can lead to highly substituted pyridinethiones, which are key intermediates for the subsequent construction of the fused thiophene (B33073) ring. nih.govnih.govresearchgate.netbohrium.com The Petasis multicomponent reaction has also been utilized for the synthesis of functionalized 2-aminothiophenes, which can serve as precursors for thieno-fused heterocycles. nih.gov The development of novel MCRs that directly afford the thieno[3,2-b]pyridine core with the desired substitution pattern remains a promising area for future research.
Regioselective Synthesis of Thieno[3,2-b]pyridine Isomers
The control of regiochemistry is a critical aspect of thienopyridine synthesis, as different isomers can exhibit distinct biological activities. The regioselective synthesis of thieno[3,2-b]pyridines can be achieved through careful selection of starting materials and reaction conditions.
Furthermore, the choice of cyclization strategy can dictate the resulting isomer. As mentioned earlier, the annulation of a thiophene ring onto a pre-formed pyridine can be directed to yield either the thieno[3,2-b] or the thieno[2,3-b] isomer depending on the substitution pattern of the pyridine precursor.
Targeted Functionalization for the 2-Hydroxymethyl Moiety Introduction
Once the thieno[3,2-b]pyridine core is assembled, the next crucial step is the introduction of the hydroxymethyl group at the 2-position. This can be accomplished through several standard organic transformations.
A highly plausible route involves the reduction of a thieno[3,2-b]pyridine-2-carboxylic acid or its corresponding ester. The synthesis of methyl 3-arylthieno[3,2-b]pyridine-2-carboxylates has been well-established through palladium-catalyzed cross-coupling reactions. acs.org This ester can then be reduced to the desired alcohol, this compound, using common reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). Similarly, the corresponding carboxylic acid, which can be obtained by hydrolysis of the ester, can also be reduced to the alcohol.
Another viable strategy is the formylation of the thieno[3,2-b]pyridine ring at the 2-position, followed by reduction of the resulting aldehyde. The Vilsmeier-Haack reaction, which employs a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. snnu.edu.cnnih.gov The resulting thieno[3,2-b]pyridine-2-carbaldehyde (B2986916) can then be readily reduced to the 2-hydroxymethyl derivative using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄).
A third approach involves a Grignard reaction. Starting from a 2-halothieno[3,2-b]pyridine, a Grignard reagent can be formed by treatment with magnesium metal. This organometallic intermediate can then react with formaldehyde (B43269) to introduce the hydroxymethyl group at the 2-position.
Optimization of Reaction Conditions and Yields in Scalable Synthesis
For the practical application of this compound, the development of a scalable and efficient synthesis is paramount. This involves the optimization of reaction conditions to maximize yields, minimize reaction times, and ensure operational simplicity.
In the context of palladium-catalyzed cross-coupling reactions for the construction of the thieno[3,2-b]pyridine core, key parameters for optimization include the choice of catalyst, ligand, base, solvent, and reaction temperature. Studies have shown that the yield of Suzuki-Miyaura couplings on the thieno[3,2-b]pyridine scaffold can be significantly influenced by these factors. acs.orgresearchgate.net For instance, the use of PdCl₂(dppf)·CH₂Cl₂ as a catalyst with K₂CO₃ as the base in a dioxane/water solvent system has proven effective for the synthesis of methyl 3-arylthieno[3,2-b]pyridine-2-carboxylates. acs.org
The development of a highly productive and scalable synthesis of ticlopidine, a related thienopyridine drug, highlights the importance of using inexpensive and readily available reagents, simple work-up procedures, and environmentally acceptable solvents to create an industrially viable process. researchgate.net Applying these principles to the synthesis of this compound would be a critical step towards its large-scale production.
Comparative Analysis of Synthetic Pathways
A prevalent strategy for constructing the thieno[3,2-b]pyridine skeleton involves the annulation of a thiophene ring onto a pyridine precursor. This approach often utilizes established thiophene synthesis reactions adapted for heterocyclic systems.
Alternatively, building the pyridine ring onto a functionalized thiophene offers another versatile route. This can be particularly advantageous when a wide variety of substituted thiophenes are readily available.
A significant method for derivatizing the thieno[3,2-b]pyridine core at the 2-position involves palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling has been effectively employed to introduce aryl or heteroaryl groups, starting from a halogenated thieno[3,2-b]pyridine precursor. nih.gov This method is notable for its functional group tolerance and the ability to create complex molecules.
The final step in the synthesis of this compound from its corresponding carboxylic acid or ester is a reduction. This is a standard transformation in organic synthesis.
Chemical Transformations and Derivatization Strategies for Thieno 3,2 B Pyridin 2 Yl Methanol
Reactions Involving the Hydroxymethyl Group
The hydroxymethyl group at the 2-position of the thieno[3,2-b]pyridine (B153574) system is a primary alcohol, and as such, it undergoes a range of well-established chemical transformations. These reactions are fundamental for introducing new functional groups and extending the carbon skeleton.
Oxidation Reactions to Aldehydes and Carboxylic Acids
The oxidation of the primary alcohol functionality in {thieno[3,2-b]pyridin-2-yl}methanol can be controlled to yield either the corresponding aldehyde, thieno[3,2-b]pyridine-2-carbaldehyde (B2986916), or the carboxylic acid, thieno[3,2-b]pyridine-2-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.
For the selective oxidation to the aldehyde, mild oxidizing agents are required to prevent overoxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation are typically effective for this transformation. youtube.com Conversely, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) will oxidize the primary alcohol directly to the carboxylic acid. youtube.com
Table 1: Oxidation Reactions of this compound
| Product | Reagent | Reaction Conditions |
| thieno[3,2-b]pyridine-2-carbaldehyde | Pyridinium chlorochromate (PCC) | Anhydrous dichloromethane (B109758) (DCM), Room temperature |
| thieno[3,2-b]pyridine-2-carboxylic acid | Potassium permanganate (KMnO₄) | Aqueous basic solution, Heat |
Esterification and Etherification Reactions
The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). researchgate.net This reaction is a common strategy to introduce a wide variety of ester functionalities.
Etherification can be achieved through the Williamson ether synthesis, which involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This is followed by a nucleophilic substitution reaction with an alkyl halide. masterorganicchemistry.com This method is highly effective for preparing a range of alkyl and aryl ethers.
Table 2: Esterification and Etherification of this compound
| Reaction Type | Reagent 1 | Reagent 2 | Product |
| Esterification | Acetic anhydride | 4-(Dimethylamino)pyridine (DMAP) | {thieno[3,2-b]pyridin-2-yl}methyl acetate |
| Etherification | Sodium hydride (NaH) | Methyl iodide | 2-(methoxymethyl)thieno[3,2-b]pyridine |
Halogenation and Subsequent Nucleophilic Displacement
The hydroxymethyl group can be converted into a more reactive leaving group, such as a halide, to facilitate nucleophilic substitution reactions. Reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination are commonly employed for this purpose. libretexts.org These reactions proceed via the formation of a reactive intermediate, which is then displaced by the halide ion.
Once the corresponding {thieno[3,2-b]pyridin-2-yl}methyl halide is formed, it becomes a versatile substrate for a variety of nucleophiles. This allows for the introduction of a wide range of functional groups through Sₙ2 reactions, including amines, azides, thiols, and cyanides. masterorganicchemistry.com
Table 3: Halogenation and Nucleophilic Displacement
| Starting Material | Reagent 1 | Reagent 2 | Product |
| This compound | Thionyl chloride (SOCl₂) | - | 2-(chloromethyl)thieno[3,2-b]pyridine |
| 2-(chloromethyl)thieno[3,2-b]pyridine | Sodium azide (B81097) (NaN₃) | Dimethylformamide (DMF) | 2-(azidomethyl)thieno[3,2-b]pyridine |
Derivatization of the Thieno[3,2-b]pyridine Nucleus
The aromatic character of the fused thieno[3,2-b]pyridine ring system allows for derivatization through substitution reactions, although the reactivity of each ring is influenced by the presence of the other.
Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring
The thieno[3,2-b]pyridine system is generally considered electron-deficient due to the electronegative nitrogen atom in the pyridine ring. This deactivation makes electrophilic aromatic substitution more challenging compared to benzene. However, the thiophene (B33073) ring is generally more susceptible to electrophilic attack than the pyridine ring. When considering substitution on the pyridine portion, the reaction is expected to occur at positions meta to the nitrogen atom (C-5 or C-7) due to the deactivating nature of the ring nitrogen. quimicaorganica.orgquora.com Harsh reaction conditions are often necessary for these transformations. It is important to note that the presence of the fused thiophene ring can influence the regioselectivity of these reactions. rsc.org
Nucleophilic Substitution Reactions on the Thiophene Ring
Nucleophilic aromatic substitution (SₙAr) on an unactivated thiophene ring is generally difficult. However, the fusion of the electron-deficient pyridine ring can enhance the electrophilicity of the thiophene ring, making it more susceptible to nucleophilic attack, particularly if a good leaving group is present. The presence of strong electron-withdrawing groups on the thiophene ring would further facilitate such reactions. quimicaorganica.org Copper-mediated nucleophilic substitutions have also been shown to be effective for halo-thiophenes.
Metal-Catalyzed Coupling Reactions for Extended Conjugated Systems (e.g., C-N, C-C bond formation)
The functional versatility of the this compound core structure allows for its strategic derivatization through various metal-catalyzed cross-coupling reactions. These transformations are pivotal for the construction of extended conjugated systems by forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The primary alcohol of this compound can be readily converted to more reactive functional groups, such as halides or triflates, which serve as excellent precursors for coupling reactions.
Suzuki Coupling: This palladium-catalyzed reaction is a cornerstone for creating biaryl and heteroaryl structures. By converting the hydroxymethyl group to a halide, typically a bromide, the resulting 2-halo-thieno[3,2-b]pyridine can be coupled with a wide array of boronic acids or esters. For instance, in the pursuit of novel kinase inhibitors, researchers have utilized Suzuki couplings to append various aryl and heteroaryl moieties to the thieno[3,2-b]pyridine scaffold. nih.gov These reactions, often employing catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in the presence of a base such as sodium carbonate, are known for their high yields and functional group tolerance.
Sonogashira Coupling: To introduce alkyne functionalities and create rigid, linear molecular architectures, the Sonogashira coupling is the method of choice. researchgate.netlibretexts.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.org A halogenated thieno[3,2-b]pyridine can be effectively coupled with various alkynes to produce conjugated enynes, which are valuable intermediates for further transformations or as core components of functional materials. researchgate.netlibretexts.orgresearchgate.net The reaction conditions are generally mild, making it a powerful tool for the synthesis of complex molecules. researchgate.net
Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination stands out as a highly efficient method. This palladium-catalyzed reaction enables the coupling of aryl halides with a broad range of primary and secondary amines. Derivatization of the thieno[3,2-b]pyridine core with amino groups is crucial for tuning the electronic and photophysical properties of the resulting molecules and for introducing functionalities that can impart biological activity. The use of bulky phosphine (B1218219) ligands is often critical for achieving high reaction efficiency.
| Coupling Reaction | Typical Reactants | Common Catalysts & Reagents | Product Type |
| Suzuki Coupling | 2-Halo-thieno[3,2-b]pyridine, Aryl/Heteroarylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl/Heteroaryl-substituted thieno[3,2-b]pyridines |
| Sonogashira Coupling | 2-Halo-thieno[3,2-b]pyridine, Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | Alkynyl-substituted thieno[3,2-b]pyridines |
| Buchwald-Hartwig Amination | 2-Halo-thieno[3,2-b]pyridine, Amine | Pd catalyst (e.g., Pd₂(dba)₃), Phosphine ligand, Base | N-Aryl/Alkyl-amino-thieno[3,2-b]pyridines |
Annulation and Fusion Reactions to Form Polycyclic Systems
Annulation and fusion reactions provide a powerful avenue for expanding the thieno[3,2-b]pyridine framework into more complex, polycyclic aromatic systems. These reactions, which involve the construction of new fused rings, are instrumental in the synthesis of novel materials with unique electronic and photophysical properties.
One effective strategy involves the intramolecular cyclization of suitably functionalized thieno[3,2-b]pyridine derivatives. For example, a derivative bearing a reactive side chain can be induced to cyclize onto the existing bicyclic core, forming a new fused ring. Studies on related thieno[2,3-b]pyridine (B153569) systems have demonstrated the feasibility of such intramolecular cyclizations to generate novel heterocyclic structures. researchgate.netscielo.br
Furthermore, transition metal-catalyzed C-H activation and annulation have emerged as a highly efficient and atom-economical method for constructing polycyclic frameworks. This approach utilizes a directing group to guide a transition metal catalyst to a specific C-H bond, which is then cleaved and functionalized in a cascade reaction with a coupling partner like an alkyne or alkene. This methodology allows for the regioselective formation of new fused rings.
The synthesis of tetracyclic thieno[3,2-b]pyridine derivatives has been reported, showcasing the potential to build extended, planar systems with interesting fluorescence properties and potential applications as antitumoral agents. nih.gov These complex structures are often assembled through multi-step sequences that may involve annulation as a key ring-forming step.
Investigation of Structure-Reactivity Relationships in Derivatives
The chemical reactivity of derivatives of this compound is intricately linked to their electronic and steric properties. Understanding these structure-reactivity relationships is crucial for predicting reaction outcomes and designing synthetic routes to novel compounds.
The electronic nature of substituents on the thieno[3,2-b]pyridine ring system plays a significant role in its reactivity. Electron-donating groups (EDGs) increase the electron density of the bicyclic core, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, which can facilitate nucleophilic aromatic substitution reactions. For the related thieno[2,3-b]pyridine system, kinetic studies of electrophilic substitution reactions like hydrogen exchange and nitration have been conducted to quantify the reactivity at different positions. rsc.org
In the context of metal-catalyzed coupling reactions, the nature of the leaving group on the thieno[3,2-b]pyridine scaffold is a key determinant of reaction efficiency. For instance, in Suzuki and Sonogashira couplings, the reactivity of the halide precursor generally follows the order I > Br > Cl. The electronic properties of the thieno[3,2-b]pyridine ring also influence the rate-determining steps of the catalytic cycle, such as oxidative addition.
The regioselectivity of reactions is another critical aspect. The thieno[3,2-b]pyridine nucleus has several non-equivalent positions where reactions can occur. The site of substitution is often governed by a combination of steric hindrance and the electronic directing effects of the existing substituents. For example, electrophilic substitution on the parent thieno[3,2-b]pyridine system is influenced by the pyridine nitrogen, which deactivates the pyridine ring towards electrophilic attack and directs incoming electrophiles to the thiophene ring. A study on the chemistry of both thieno[3,2-b] and thieno[2,3-b]pyridines highlighted that the position of the nitrogen atom significantly influences the displacement of chlorine atoms in nucleophilic substitution reactions. ntu.ac.uk
Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. A combination of one-dimensional and two-dimensional NMR experiments is utilized for the complete structural assignment of {thieno[3,2-b]pyridin-2-yl}methanol.
One-Dimensional NMR (¹H, ¹³C) for Structural Confirmation
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic region would show signals for the protons on the thieno[3,2-b]pyridine (B153574) core, with their chemical shifts and coupling patterns providing information about their relative positions. The methylene (B1212753) protons of the methanol group would appear as a characteristic singlet or a doublet if coupled to the hydroxyl proton, and the hydroxyl proton itself would present as a broad singlet, the position of which can be dependent on concentration and solvent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon environments in the molecule. The spectrum would display distinct signals for each carbon atom in the thieno[3,2-b]pyridine ring system, as well as a signal for the methylene carbon of the methanol substituent. The chemical shifts of the aromatic carbons would be indicative of their electronic environment, influenced by the nitrogen and sulfur heteroatoms.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyridine (B92270) Ring H | Expected in the aromatic region | Expected in the aromatic region |
| Thiophene (B33073) Ring H | Expected in the aromatic region | Expected in the aromatic region |
| -CH₂- | Expected around 4.5-5.0 ppm | Expected around 60-70 ppm |
| -OH | Variable, broad singlet | - |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons within the thieno[3,2-b]pyridine ring system.
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity across the entire molecule, including the attachment of the methanol group to the thienopyridine core.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement. The mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to the exact mass of the compound. The fragmentation pattern observed in the mass spectrum would be characteristic of the thieno[3,2-b]pyridine core and the methanol substituent, providing further structural confirmation. Common fragmentation pathways could include the loss of the hydroxyl group or the entire hydroxymethyl group.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹, while the C-H stretching of the methylene group would be observed in the 2850-2960 cm⁻¹ region. Characteristic C=C and C=N stretching vibrations of the aromatic rings are expected in the 1400-1600 cm⁻¹ region. A C-O stretching vibration from the alcohol would typically be observed in the 1000-1260 cm⁻¹ range.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (alcohol) | 3200-3600 (broad) |
| C-H (aromatic) | 3000-3100 |
| C-H (aliphatic) | 2850-2960 |
| C=C, C=N (aromatic) | 1400-1600 |
| C-O (alcohol) | 1000-1260 |
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can be used to determine its precise three-dimensional structure in the solid state. The resulting crystal structure would provide accurate bond lengths, bond angles, and torsion angles, confirming the connectivity and planarity of the thieno[3,2-b]pyridine ring system. It would also reveal the conformation of the methanol substituent relative to the aromatic core and provide insights into the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that govern the crystal packing.
Vibrational Spectroscopy for Molecular Dynamics and Conformation
Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. While IR spectroscopy is excellent for identifying functional groups, a more detailed analysis of the vibrational spectrum, often aided by computational methods such as Density Functional Theory (DFT) calculations, can provide deeper insights into the molecular dynamics and conformational preferences of this compound. By calculating the theoretical vibrational frequencies and comparing them with the experimental IR and Raman spectra, a detailed assignment of the vibrational modes can be achieved. This analysis can help in understanding the flexibility of the methanol substituent and the vibrational coupling between the substituent and the rigid thienopyridine core.
Theoretical and Computational Investigations of Thieno 3,2 B Pyridin 2 Yl Methanol and Its Analogues
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Structure and Frontier Orbitals)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the electronic structure and reactivity of thieno[3,2-b]pyridine (B153574) derivatives. These methods are used to determine properties like molecular geometry, electronic distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical behavior. niscair.res.inresearchgate.net
For instance, DFT calculations have been employed to investigate the electronic structure of various pyridine (B92270) and thienopyridine derivatives. niscair.res.in The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter derived from these calculations, providing insights into the molecule's stability and reactivity. niscair.res.inresearchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity.
Natural Bond Orbital (NBO) analysis is another powerful tool used alongside DFT to understand delocalization and intermolecular charge transfer within these molecules. researchgate.net These computational studies have been applied to various heterocyclic systems, including those related to thieno[3,2-b]pyridine, to elucidate their electronic properties and predict their behavior in chemical reactions. researchgate.net
Molecular Modeling and Docking Studies to Predict Interactions
Molecular modeling and docking studies are essential computational techniques for predicting how molecules like {thieno[3,2-b]pyridin-2-yl}methanol and its analogues might interact with biological targets, such as proteins and enzymes. These methods are widely used in drug discovery to identify potential lead compounds and to understand their mechanism of action at a molecular level.
The thieno[3,2-b]pyridine scaffold has been identified as a promising basis for developing highly selective kinase inhibitors. nih.govresearchgate.netbohrium.com Docking studies have shown that the thieno[3,2-b]pyridine core can have weak interactions with the kinase hinge region, which allows for different binding modes while maintaining high selectivity across the kinome. nih.govresearchgate.netbohrium.com This flexibility makes it a valuable template for designing inhibitors that target specific kinases, including underexplored ones like CDKLs. nih.govresearchgate.netbohrium.com
For example, docking studies of thieno[2,3-b]pyridine (B153569) derivatives into the active site of PIM-1 kinase have shown a good correlation with their in vitro anticancer activity. nih.gov Similarly, molecular modeling of thieno[2,3-d]pyrimidine (B153573) derivatives targeting topoisomerase II has helped to identify compounds with high binding energies that could effectively inhibit the enzyme. nih.gov These studies often involve preparing the crystal structure of the target protein, removing water molecules, and then computationally placing the ligand into the binding site to predict its orientation and interaction energies. mdpi.com
Reaction Mechanism Prediction and Transition State Analysis
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules like thieno[3,2-b]pyridines. By modeling the reaction pathways and calculating the energies of reactants, intermediates, transition states, and products, researchers can predict the most likely mechanism and identify key factors that influence the reaction's outcome.
The synthesis of thieno[2,3-b]pyridines, a related isomer, often involves the Thorpe-Ziegler cyclization. mdpi.com Computational studies can help to understand the intricacies of this and other cyclization reactions, such as those catalyzed by bases like sodium ethoxide. mdpi.comresearchgate.net For example, the reaction of 3-cyanopyridine-2(1H)-thiones with α-halocarbonyl compounds to form 3-aminothieno[2,3-b]pyridines involves a sequence of alkylation and cyclization steps, the mechanisms of which can be investigated using computational methods. researchgate.net
Furthermore, computational analysis can shed light on unexpected reaction outcomes, such as the oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides, revealing the involvement of specific bonds and the non-participation of others in the oxidation process. acs.org
Quantitative Structure-Activity Relationship (QSAR) Analysis for Molecular Design Insights
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are most important for activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules. researchgate.netnih.gov
2D-QSAR and 3D-QSAR studies have been successfully applied to various thienopyrimidine and related heterocyclic derivatives. researchgate.netnih.gov For instance, a 2D-QSAR study on thienopyrimidine derivatives helped to design effective anti-bacterial agents by identifying key descriptors that correlate with biological activity. researchgate.net Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to develop predictive models for the activity of thieno[3,2-d]pyrimidines as phosphodiesterase IV inhibitors. nih.gov
These models provide valuable insights into the structural requirements for optimal activity. For example, a QSAR study on pyrimidine (B1678525) derivatives as VEGFR-2 inhibitors highlighted the importance of certain molecular descriptors for inhibitory activity. nih.gov The development of robust QSAR models, often validated through various statistical methods, is a key step in the rational design of new therapeutic agents based on the thieno[3,2-b]pyridine scaffold. mdpi.comnih.govresearchgate.net
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to study the flexibility and dynamic behavior of molecules over time. These methods provide a deeper understanding of how molecules like this compound and its analogues behave in a biological environment, including their interactions with target proteins.
Conformational analysis helps to identify the different spatial arrangements (conformers) that a molecule can adopt and their relative energies. This is particularly important for understanding how a molecule might fit into a binding site. For example, the design of conformationally restricted thieno[3,2-d]pyrimidinones as 17β-hydroxysteroid dehydrogenase type 2 inhibitors was guided by an understanding of the biologically active conformer. mdpi.com
MD simulations provide a dynamic picture of molecular systems, allowing researchers to observe how proteins and ligands interact and how these interactions change over time. biorxiv.org For instance, MD simulations of thieno[2,3-d]pyrimidine derivatives targeting VEGFR-2 have been used to confirm the stability of the ligand-protein complex. nih.gov These simulations can reveal important details about the binding process, such as the role of specific amino acid residues and the stability of hydrogen bonds, which are crucial for designing more effective and specific drugs. rsc.org
Applications and Advanced Research Contexts of Thieno 3,2 B Pyridine Derivatives
Role as Synthetic Building Blocks and Intermediates in Complex Organic Synthesis
Thieno[3,2-b]pyridine (B153574) derivatives serve as crucial building blocks for creating more complex molecular architectures, particularly in the realm of medicinal chemistry. The inherent reactivity of the scaffold allows for functionalization at various positions, enabling the synthesis of diverse compound libraries for biological screening.
General synthetic strategies often involve the construction of one ring onto the other. For instance, a common approach is the cyclization of a substituted thiophene (B33073) to form the pyridine (B92270) ring, or conversely, the annulation of a thiophene ring onto a pre-existing pyridine derivative. The specific compound, {thieno[3,2-b]pyridin-2-yl}methanol, represents a functionalized derivative that can act as a versatile intermediate. The primary alcohol group can be readily oxidized to an aldehyde or carboxylic acid, or used in esterification and etherification reactions. It can also be converted to a leaving group, such as a tosylate or halide, to allow for nucleophilic substitution, thereby providing a handle to introduce a wide array of other functional groups.
These synthetic transformations are pivotal in the development of pharmacologically active agents, where the thieno[3,2-b]pyridine core often serves as a bioisostere for other bicyclic systems, aiming to improve potency, selectivity, or pharmacokinetic properties. Their role as intermediates is particularly prominent in the synthesis of kinase inhibitors, where the core structure provides a rigid framework for orienting substituents to interact with specific amino acid residues in the enzyme's active site. ontosight.ai
Applications in Materials Science and Organic Electronics
The unique optoelectronic properties of the thieno[3,2-b]pyridine core, stemming from its electron-rich thiophene and electron-deficient pyridine components, make it a compelling candidate for applications in materials science.
The development of novel organic semiconductors is critical for next-generation flexible electronics. The planarity and potential for strong intermolecular π-π stacking make fused heterocyclic systems like thienopyridines promising for efficient charge transport. Research into structurally analogous compounds has highlighted this potential. For example, polymers containing the thieno[3,2-b]thiophene-diketopyrrolopyrrole (DPP) backbone have been synthesized and shown to exhibit exceptional performance in organic field-effect transistors (OFETs). acs.orgnih.govprinceton.edu
These polymers demonstrate high hole mobilities, a key characteristic for p-type semiconductors. One such copolymer achieved a hole mobility of up to 1.95 cm²/V·s, which was among the highest reported for a polymer-based OFET at the time. acs.orgnih.gov The inclusion of the thieno[3,2-b]thiophene (B52689) unit was found to extend the polymer's coplanarity and promote a more delocalized highest occupied molecular orbital (HOMO), which is believed to enhance intermolecular charge-carrier hopping. acs.org Furthermore, a bisisoindigo derivative incorporating a thieno[3,2-c]pyridine-4,6-dione subunit has been shown to be a promising building block for high-performance organic semiconductors. rsc.org These findings strongly suggest that polymers based on the thieno[3,2-b]pyridine core could also exhibit excellent semiconducting properties, making them a target for future research in organic electronics.
| Polymer/Compound | Application | Key Performance Metric |
| Thieno[3,2-b]thiophene-DPP Copolymer | Organic Field-Effect Transistor (OFET) | Hole mobility of 1.95 cm²/V·s |
| Thieno[3,2-b]thiophene-DPP Copolymer | Organic Photovoltaic (OPV) | Power Conversion Efficiency of 5.4% |
| Thieno[3,2-c]pyridine-dione Derivative | Organic Field-Effect Transistor (OFET) | Balanced ambipolar transport |
Table 1: Performance of Thieno[3,2-b]pyridine-related materials in organic electronics.
In the field of organic light-emitting diodes (OLEDs), materials capable of efficient and stable light emission are in high demand. The tunable electronic properties of thienopyridine derivatives make them suitable for use as emitters or host materials. While direct applications of thieno[3,2-b]pyridine are still emerging, research on its isomers is indicative of the scaffold's potential.
A series of novel phosphorescent Iridium(III) complexes based on the thieno[3,2-c]pyridine (B143518) skeleton have been successfully synthesized and demonstrated to be highly effective emitters in OLEDs. scientific.netresearchgate.net These complexes, when used as dopants in the emissive layer, have led to the fabrication of highly efficient devices. scientific.netresearchgate.netmdpi.com For instance, an orange-emitting OLED incorporating a thieno[3,2-c]pyridine-based iridium complex achieved a high current efficiency of 34.2 cd/A. researchgate.net The inherent properties of the pyridine and thiophene moieties contribute to the desirable photophysical characteristics of these complexes. The development of such materials underscores the promise of the broader thienopyridine family, including the [3,2-b] isomer, for creating next-generation displays and lighting technologies.
The search for better electrode materials for lithium-ion batteries (LIBs) has led researchers to explore organic compounds, which offer advantages like structural diversity and light weight. The presence of heteroatoms like sulfur and nitrogen in the thieno[3,2-b]pyridine structure provides potential redox-active sites for lithium-ion storage.
While direct studies on thieno[3,2-b]pyridine for LIBs are limited, research on related materials provides strong encouragement. Donor-acceptor type conjugated polymers that include the thieno[3,2-b]thiophene unit have been investigated as anode materials. mdpi.com When composited with activated carbon, these polymers have shown good reversible specific capacity and cycling stability. For example, one such composite delivered a reversible specific capacity of 247.3 mAh g⁻¹ after 300 cycles. mdpi.com The mechanism involves the intercalation of lithium ions at the C=C and C=N bonds within the polymer structure. mdpi.com The high density of redox-active sites in such conjugated polymers makes them promising candidates for high-capacity energy storage. Given these results, thieno[3,2-b]pyridine-based polymers represent a viable and interesting avenue for the future development of organic electrode materials.
Investigation of Interactions with Biological Targets for Mechanistic Understanding
Thieno[3,2-b]pyridine derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer and anti-inflammatory effects. ontosight.ai Their rigid structure is ideal for specific interactions with biological macromolecules like enzymes.
Protein kinases are a major class of enzymes that are frequently dysregulated in diseases like cancer, making them important drug targets. The thieno[3,2-b]pyridine scaffold has proven to be a privileged structure for the design of potent kinase inhibitors.
A family of N3-arylmalonamides based on the thieno[3,2-b]pyridine core was designed as small-molecule inhibitors of c-Met and VEGFR2, two receptor tyrosine kinases crucial for tumor growth and angiogenesis. These compounds demonstrated potent in-vitro activity, with IC₅₀ values in the low nanomolar range, and were effective in animal models of human cancer.
Similarly, thieno[3,2-d]pyrimidine (B1254671) derivatives, which are structurally very similar to thieno[3,2-b]pyridines, have been identified as dual inhibitors of Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT3). These kinases are implicated in cancer metastasis and acute myeloid leukemia (AML), respectively. The designed compounds showed remarkable potency against drug-resistant mutants of FLT3.
The mechanism of action for these inhibitors generally involves the thieno[3,2-b]pyridine core acting as a scaffold that positions key substituents to form hydrogen bonds and other interactions with the ATP-binding pocket of the target kinase, preventing the enzyme from performing its function and thereby blocking downstream signaling pathways that promote cell proliferation and survival.
| Compound Class | Target Kinase(s) | Biological Activity |
| Thieno[3,2-b]pyridine N3-arylmalonamides | c-Met, VEGFR2 | Potent in-vitro inhibition (low nM IC₅₀) |
| Thieno[3,2-d]pyrimidine derivatives | FAK, FLT3 | Dual inhibition, effective against drug-resistant mutants |
Table 2: Examples of Thieno[3,2-b]pyridine-based Kinase Inhibitors.
Phosphodiesterase (PDE) Inhibition Research
Thieno[3,2-b]pyridine derivatives have been investigated for their potential as inhibitors of phosphodiesterases (PDEs), a group of enzymes that break down cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). A series of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines, which are structurally related to thieno[3,2-b]pyridines, were synthesized and evaluated as inhibitors of PDE4, a target for treating asthma and chronic obstructive pulmonary disease (COPD). nih.gov Structure-activity relationship studies revealed that a gem-dimethylcycloalkyl group fused to the pyridine ring was a crucial feature for achieving high affinity for the enzyme. nih.gov
While direct studies on "this compound" as a PDE inhibitor are not extensively documented in the provided results, the research on related thienopyridine scaffolds highlights the potential of this chemical class. For instance, thieno[2,3-b]pyridine (B153569) derivatives have been identified as potential inhibitors of phosphoinositide phospholipase C (PI-PLC), an enzyme involved in phospholipid metabolism. researchgate.netmdpi.comrsc.org This suggests that the broader thienopyridine framework is a versatile scaffold for designing enzyme inhibitors. The anti-proliferative activity of some thieno[2,3-b]pyridines is thought to be mediated through the inhibition of PI-PLC. mdpi.com
Acetylcholinesterase (AChE) and Other Enzyme Modulator Studies
The thieno[3,2-b]pyridine scaffold and its isomers are of significant interest in the context of enzyme modulation, particularly for neurodegenerative diseases like Alzheimer's. While research specifically on "this compound" is limited in this area, studies on related thieno[2,3-b]pyridine derivatives have shown promising results as acetylcholinesterase (AChE) inhibitors. researchgate.netvnu.edu.vn For example, certain thieno[2,3-b]pyridine amine derivatives have demonstrated inhibitory activity against both acetylcholinesterase and butyrylcholinesterase. researchgate.net
In one study, novel series of hexahydrobenzothienocyclopentapyridines and related compounds were synthesized and screened for their ability to inhibit AChE, butyrylcholinesterase, and β-amyloid protein aggregation. cu.edu.eg Several of these compounds exhibited potent inhibition of AChE, with some showing better activity than the reference drug tacrine. cu.edu.eg Molecular docking studies have helped to understand the binding interactions of these compounds within the active sites of these enzymes. vnu.edu.vncu.edu.eg
Furthermore, the thieno[3,2-b]pyridine scaffold has been identified as a template for highly selective kinase inhibitors. researchgate.netbohrium.comnih.gov These compounds can act as ATP-competitive inhibitors that bind to the kinase back pocket, leading to high selectivity across the kinome. researchgate.netbohrium.comnih.gov This has led to the development of selective inhibitors for kinases such as Haspin. researchgate.netbohrium.comnih.gov
Receptor Ligand Binding Studies (e.g., NMDA receptor systems)
Thieno[3,2-b]pyridine derivatives have been explored as ligands for various receptors, including the N-methyl-D-aspartate (NMDA) receptor. Research on the isomeric thieno[2,3-b]pyridinone system has shown that these compounds can act as inhibitors of glycine (B1666218) binding to the NMDA receptor. univie.ac.at Specifically, 4-hydroxy-5-phenylthieno[2,3-b]pyridin-6(7H)-one was found to be a potent inhibitor. univie.ac.at
More directly related to the thieno[3,2-b]pyridine core, research has led to the discovery of potent negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu₅). nih.govnih.govresearchgate.net Structure-activity relationship studies identified thieno[3,2-b]pyridine-5-carboxamide as a promising core structure for these NAMs. nih.govnih.gov These compounds are highly potent and have been shown to be brain penetrant, suggesting their potential for treating neurological disorders. nih.gov
Studies on Cellular Processes (e.g., apoptosis, metabolism, cytotoxicity in cell lines)
The thieno[3,2-b]pyridine scaffold and its derivatives have been the subject of numerous studies investigating their effects on various cellular processes, particularly in the context of cancer research.
Cytotoxicity and Apoptosis:
Thieno[2,3-b]pyridine derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines, including those of the breast, colon, and leukemia. mdpi.comnih.govnih.govresearchgate.net For instance, certain 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines show potent anti-proliferative activity. mdpi.com Studies have shown that these compounds can induce apoptosis, or programmed cell death, in cancer cells. nih.gov For example, one thieno[2,3-b]pyridine derivative showed significant cytotoxicity in cervical cancer cell lines, with apoptosis being the primary mechanism of cell death. nih.gov
Metabolism:
The metabolic effects of thienopyridine derivatives have also been investigated. In cervical cancer cell lines, treatment with a thieno[2,3-b]pyridine derivative led to significant alterations in the expression of various metabolites. nih.gov Similarly, in ovarian cancer cells, these compounds have been shown to impact cellular metabolism, including the metabolism of inositol (B14025) by acting on phospholipase C (PLC). mdpi.com
Cytotoxicity in Specific Cell Lines:
The cytotoxic effects of thienopyridine derivatives have been evaluated in various cell lines, with some compounds showing promising activity.
| Cell Line | Compound Type | Observed Effect | Reference |
| HeLa and SiHa (Cervical Cancer) | (E)-3-amino-5-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide | Significant cytotoxicity, apoptosis induction | nih.gov |
| CCRF-CEM and CEM/ADR5000 (Leukemia) | Substituted ethyl 7-cyclopropyl-2-(2-aryloxo)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylates | Growth inhibition | researchgate.net |
| HCT-116 (Colon Cancer) and MDA-MB-231 (Breast Cancer) | 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines with ester and carbonate groups | Notable anti-proliferative activity | mdpi.com |
| NCI-60 Panel | 5-keto-tetrahydrothieno[2,3-b]quinolones-2-carboxamides | Potent activity, particularly against melanoma and breast cancer lines | nih.gov |
Exploration in Catalysis and Chemical Sensing Systems
While the primary focus of research on thieno[3,2-b]pyridine derivatives has been in medicinal chemistry, there is emerging interest in their application in other fields such as catalysis. The synthesis of thieno[2,3-b]pyridine derivatives has been achieved using environmentally friendly methods, such as employing a tungstovanadophosphoric heteropoly acid supported on acid-activated montmorillonite (B579905) as a catalyst. researchgate.net This approach offers high yields and the potential for catalyst recovery and reuse, highlighting the role of catalysis in the synthesis of these important compounds. researchgate.net The development of efficient and sustainable synthetic routes is crucial for the broader exploration of thieno[3,2-b]pyridine derivatives in various applications.
Future Research Directions and Unaddressed Challenges
Development of Green Chemistry Approaches for Synthesis
The synthesis of thieno[3,2-b]pyridine (B153574) derivatives has traditionally relied on methods that are often resource-intensive and can generate hazardous waste. A significant future direction lies in the development of more environmentally friendly synthetic routes.
Microwave-Assisted Synthesis: This technique has shown promise in accelerating reaction times and improving yields for various heterocyclic compounds, including thienopyridines. nih.govmdpi.comnih.gov For instance, microwave-assisted synthesis has been effectively used to create bioactive thieno[2,3-c]pyridine (B153571) and thieno[3,2-d]pyrimidine (B1254671) derivatives, suggesting its applicability to the {thieno[3,2-b]pyridin-2-yl}methanol framework. nih.govnih.gov These methods often lead to rapid and efficient production, minimizing energy consumption. nih.gov
Solvent-Free and Catalyst-Free Reactions: Research into solvent-free reactions, potentially catalyzed by reusable catalysts like ytterbium(III) triflate, presents a significant step towards greener synthesis. mdpi.com Similarly, developing catalyst-free multicomponent reactions under microwave irradiation is another promising avenue that can reduce waste and simplify purification processes. beilstein-journals.org
Metal-Free Synthesis: Avoiding the use of metal catalysts is a key goal in green chemistry to prevent contamination of the final products with toxic residues. A recently developed metal-free, three-step method for synthesizing thieno[2,3-c]pyridine derivatives, which involves a denitrogenative transformation, offers a cost-effective and environmentally benign alternative to traditional metal-catalyzed approaches. nih.gov
Design and Synthesis of Advanced Architectures Based on the Thieno[3,2-b]pyridine Scaffold
The planar and electron-rich nature of the thieno[3,2-b]pyridine system makes it an excellent building block for advanced materials with unique properties. researchgate.net
Organic Semiconductors: Thieno[3,2-b]thiophene-based materials have already demonstrated significant potential as p-type organic semiconductors in organic field-effect transistors (OFETs). mdpi.comrsc.orgresearchgate.net By incorporating the thieno[3,2-b]pyridine scaffold, it may be possible to fine-tune the electronic properties and create novel solution-processable small molecule semiconductors. mdpi.com Research has shown that derivatives of dithieno[3,2-b:2′,3′-d]thiophene (DTT) can exhibit high charge carrier mobility and on/off ratios, highlighting the potential of this structural motif. mdpi.com
Polymers and Macrocycles: The development of polymers and macrocycles incorporating the thieno[3,2-b]pyridine unit is a largely unexplored area. Such materials could have applications in areas like organic photovoltaics, where thieno[3,2-b]thiophene-diketopyrrolopyrrole containing polymers have already shown high performance. acs.org The synthesis of these complex architectures will require the development of novel polymerization and macrocyclization strategies.
Supramolecular Chemistry: The ability of the thieno[3,2-b]pyridine scaffold to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an attractive candidate for the construction of supramolecular assemblies. These organized structures could find use in sensing, catalysis, and drug delivery.
Deeper Computational Insights into Reactivity, Spectroscopy, and Properties
While experimental work provides essential data, computational chemistry offers a powerful tool for understanding and predicting the behavior of thieno[3,2-b]pyridine derivatives.
Density Functional Theory (DFT) Calculations: DFT methods can be employed to investigate the molecular structure, electronic properties, and spectroscopic characteristics of these compounds. mdpi.comdergipark.org.trniscair.res.in For instance, DFT calculations have been used to determine the HOMO-LUMO energy levels of a novel thieno[3,2-b]thiophene-containing molecule, providing insights into its potential as an electron donor in semiconductor applications. dergipark.org.tr
Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to build predictive models for the biological activity of thieno[3,2-b]pyridine derivatives. nih.gov These models can guide the design of new compounds with enhanced properties by identifying key structural features that influence their activity. nih.govresearchgate.net
Spectroscopic Analysis: A thorough theoretical analysis of the vibrational and electronic spectra of this compound and its derivatives is needed. This would involve correlating experimental data from techniques like FTIR, UV-Vis, and NMR with theoretical calculations to gain a deeper understanding of their structure-property relationships. dergipark.org.tr
Expansion into Novel Non-Clinical Application Areas and Interdisciplinary Research
While much of the current research on thieno[3,2-b]pyridine derivatives focuses on their potential as therapeutic agents, their unique properties make them suitable for a range of other applications. ontosight.ainih.govbohrium.comresearchgate.netresearchgate.netnih.gov
Materials Science: As mentioned earlier, the thieno[3,2-b]pyridine scaffold holds promise for the development of organic electronics. researchgate.netmdpi.comrsc.orgresearchgate.net Further research could explore their use in organic light-emitting diodes (OLEDs), solar cells, and sensors. The structural similarity to thieno[3,2-b]thiophene (B52689), which has been extensively studied for these applications, provides a strong foundation for this research. researchgate.netrsc.org
Interdisciplinary Research: The versatility of the thieno[3,2-b]pyridine scaffold calls for a more interdisciplinary research approach. Collaborations between synthetic chemists, materials scientists, computational chemists, and physicists will be crucial to fully exploit the potential of these compounds in areas beyond medicinal chemistry.
Addressing Stereochemical Control in Complex Derivatives
As the complexity of thieno[3,2-b]pyridine derivatives increases, particularly those with chiral centers, the need for precise stereochemical control becomes paramount.
Asymmetric Synthesis: The development of enantioselective synthetic methods is crucial for producing specific stereoisomers of complex derivatives. This is particularly important for biological applications where different enantiomers can exhibit vastly different activities. While some studies have noted the presence of chiral centers in related compounds, the focus on racemic mixtures has been common. mdpi.com Future work should prioritize the development of asymmetric syntheses to access enantiomerically pure compounds.
Chiral Resolution: In cases where asymmetric synthesis is not feasible, efficient methods for the chiral resolution of racemic mixtures will be necessary. This could involve techniques such as chiral chromatography or the use of chiral resolving agents.
Q & A
Q. What are the established synthetic routes for {thieno[3,2-b]pyridin-2-yl}methanol?
- Methodological Answer: The compound is typically synthesized via multi-step reactions involving thienopyridine precursors. For example, analogous thienopyridines are synthesized by cyclization of 3-amino-2-benzoylthieno[2,3-b]pyridines with malononitrile or via reactions of pyridine-2(1H)-thiones with aryl-substituted bromo compounds . Key steps include:
- Step 1: Formation of the thieno[3,2-b]pyridine core using electrophilic substitution or cyclocondensation.
- Step 2: Introduction of the hydroxymethyl group via nucleophilic substitution or oxidation-reduction sequences.
- Optimization: Reaction conditions (e.g., ethanol as solvent, reflux temperatures) and catalysts (e.g., KOH) are critical for yield optimization .
Q. How is this compound characterized structurally?
- Methodological Answer: Structural confirmation relies on:
- Spectral Analysis: NMR (¹H/¹³C) to identify proton environments and carbon frameworks.
- Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns.
- X-ray Diffraction: Used for crystallographic validation of fused-ring systems and substituent positions in analogous compounds .
For example, X-ray studies on related thienopyridines confirm planarity of the bicyclic system and bond angles critical for electronic properties .
Q. What are the stability and handling protocols for this compound?
- Methodological Answer: Stability considerations include:
- Storage: Under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation of the hydroxymethyl group .
- Handling: Use PPE (gloves, goggles) and avoid exposure to moisture or strong oxidizers. Waste must be disposed via certified hazardous waste protocols .
Advanced Research Questions
Q. What mechanistic pathways govern the synthesis of this compound derivatives?
- Methodological Answer: Mechanistic studies on similar compounds reveal:
- Cyclization: Acid- or base-catalyzed ring closure via intramolecular nucleophilic attack (e.g., thiophene sulfur attacking pyridine carbons) .
- Electrophilic Substitution: Position-selective functionalization at the 2- or 3-position of the thienopyridine core, influenced by directing groups (e.g., amino or methoxy) .
Kinetic studies using HPLC or in-situ IR spectroscopy can track intermediate formation .
Q. How does this compound perform in π-conjugated systems for organic electronics?
- Methodological Answer: While direct data is limited, structurally related thienopyridines exhibit:
- Charge Transport: Field-effect mobility (μ) up to 0.1 cm²/V·s in OFETs due to planar π-systems .
- Optimization Strategies: Introduce electron-withdrawing groups (e.g., -CF₃) to enhance air stability or modify HOMO/LUMO levels via substituents .
Device fabrication protocols involve spin-coating thin films (50–100 nm) on SiO₂/Si substrates .
Q. What methodologies evaluate the biological activity of this compound?
- Methodological Answer: Standard assays include:
- In Vitro Screening: Anti-inflammatory activity via COX-2 inhibition assays (IC₅₀ values reported for analogs) .
- In Vivo Models: Murine arthritis studies measuring paw edema reduction (e.g., 40% reduction at 10 mg/kg doses) .
- Kinase Inhibition: Radiometric assays (e.g., ADP-Glo™) to assess binding to kinases like JAK3 or EGFR .
Q. How do structural modifications impact the compound’s bioactivity?
- Methodological Answer: Structure-activity relationship (SAR) studies on analogs show:
- Substituent Effects:
- Electron-withdrawing groups (e.g., -Cl, -CF₃): Enhance antitumor potency (IC₅₀ < 1 μM in HeLa cells) .
- Hydrophilic groups (e.g., -OH, -NH₂): Improve solubility but reduce membrane permeability .
- Core Modifications: Fusing benzodioxole rings increases π-stacking interactions, boosting kinase affinity .
Q. How to resolve contradictions in synthetic yield data across studies?
- Methodological Answer: Contradictions may arise from:
- Reagent Purity: Use HPLC-grade solvents and quantify starting material purity via GC-MS.
- Catalyst Variability: Screen transition-metal catalysts (e.g., Pd/C vs. CuI) for cross-coupling steps .
- Statistical Analysis: Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry) .
Q. What computational models predict the compound’s reactivity or binding modes?
- Methodological Answer: Computational workflows include:
- DFT Calculations: Gaussian or ORCA software to optimize geometries and calculate frontier molecular orbitals .
- Molecular Docking: AutoDock Vina or Schrödinger Suite to simulate binding to protein targets (e.g., COX-2, PDB: 3LN1) .
Q. How to design regioselective electrophilic substitutions on the thienopyridine core?
- Methodological Answer:
Regioselectivity is controlled by: - Directing Groups: Amino (-NH₂) groups at the 3-position direct electrophiles to the 6-position .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor para-substitution in aryl ketone derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
